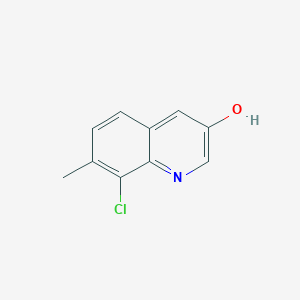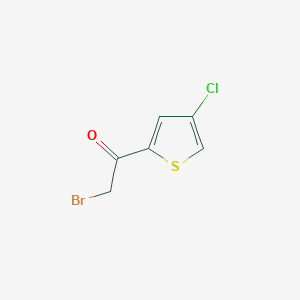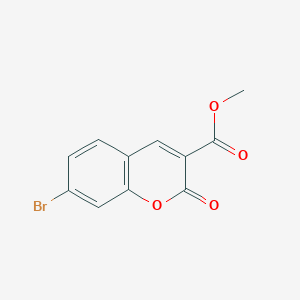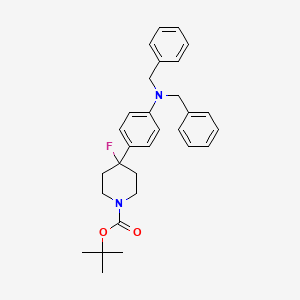
8-Chloro-7-methoxy-2-oxo-2H-chromene-3-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid is a member of the coumarin family, known for its diverse biological activities and applications in various fields. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound, specifically, is characterized by the presence of a chlorine atom at the 8th position and a methoxy group at the 7th position on the chromene ring, making it unique in its structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid typically involves the reaction of 7-methoxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C . This is followed by the reaction with various sodium azides under controlled conditions.
Industrial Production Methods: Industrial production methods often employ green chemistry principles, using environmentally friendly solvents and catalysts. For instance, the use of green solvents and catalysts has been reported in the synthesis of coumarin derivatives .
Análisis De Reacciones Químicas
Types of Reactions: 8-Chloro-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the chromene ring.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and potassium carbonate.
Major Products: The major products formed from these reactions include various substituted coumarin derivatives, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
8-Chloro-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other coumarin derivatives.
Biology: Investigated for its potential as an anti-microbial, anti-tumor, and anti-inflammatory agent.
Medicine: Explored for its potential use in treating diseases such as cancer and Alzheimer’s.
Mecanismo De Acción
The mechanism of action of 8-Chloro-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with various molecular targets and pathways. It is known to inhibit enzymes such as DNA gyrase and COX, which play crucial roles in bacterial replication and inflammation, respectively . The compound’s structure allows it to bind effectively to these targets, thereby exerting its biological effects.
Comparación Con Compuestos Similares
7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid: Lacks the chlorine atom at the 8th position.
8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid: Lacks the methoxy group at the 7th position.
Uniqueness: The presence of both the chlorine atom and the methoxy group in 8-Chloro-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid makes it unique, providing it with distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H7ClO5 |
|---|---|
Peso molecular |
254.62 g/mol |
Nombre IUPAC |
8-chloro-7-methoxy-2-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C11H7ClO5/c1-16-7-3-2-5-4-6(10(13)14)11(15)17-9(5)8(7)12/h2-4H,1H3,(H,13,14) |
Clave InChI |
MNDSCEFUQKJVFB-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(C=C1)C=C(C(=O)O2)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6,8-Dichloro-2-methylimidazo[1,2-a]pyrazine](/img/structure/B13701876.png)










